

IWP-051: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	IWP-051			
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For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical properties, mechanism of action, and experimental protocols related to **IWP-051**, a novel small molecule of interest in cardiovascular research.

Core Chemical and Physical Properties

IWP-051 is a pyrazole-pyrimidine derivative identified as a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator.[1][2] It is a solid compound with a molecular weight of 355.3 g/mol and the chemical formula C₁₇H₁₁F₂N₅O₂.[3] The compound is mildly acidic, with a pKa of 5.75.[4][5]

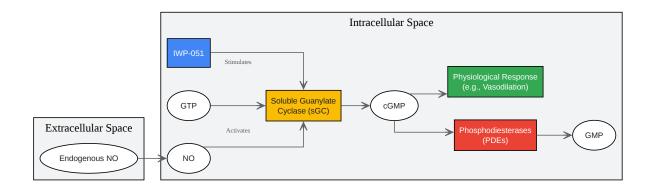
Property	Value	Reference	
IUPAC Name	5-fluoro-2-(1-(2- fluorobenzyl)-5-(isoxazol-3- yl)-1H-pyrazol-3-yl)pyrimidin- 4(3H)-one	[6]	
CAS Number	1354041-91-0	[6]	
Molecular Formula	C17H11F2N5O2	[3][7]	
Molecular Weight	355.3 g/mol	[3][7]	
Appearance	Solid	[3]	
рКа	5.75	[4][5]	



Mechanism of Action: sGC Stimulation

IWP-051 functions as a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][4] sGC is an intracellular receptor for NO and, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][8] cGMP, in turn, mediates a variety of physiological responses, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[4][8]

The action of **IWP-051** is heme-dependent but NO-independent, meaning it can activate sGC even in the absence of nitric oxide.[1][2] Furthermore, **IWP-051** acts synergistically with NO, enhancing the enzyme's sensitivity to its endogenous ligand.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for cardiovascular diseases where NO bioavailability is compromised.[4]



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Fig. 1: The NO-sGC-cGMP signaling pathway and the action of IWP-051.

Pharmacological and Pharmacokinetic Properties

IWP-051 has been characterized by its high potency and favorable pharmacokinetic profile, suggesting its potential for once-daily oral dosing in humans.[4]

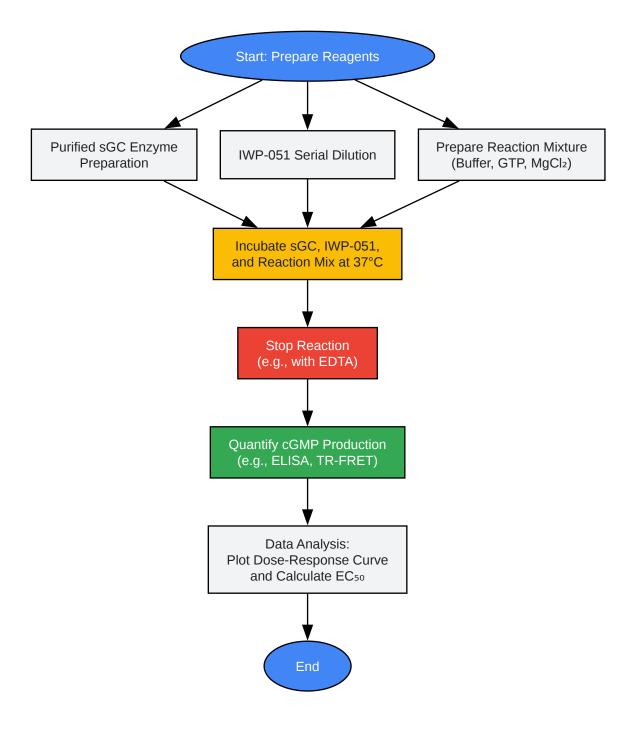


Parameter	Value	Species	Reference
sGC Stimulation (EC ₅₀)	290 nM	In vitro	[6]
Plasma Protein Binding	>99% (99.9%)	Rat	[4][5]
>99% (99.4%)	Human	[4][5]	
Metabolic Stability	High	In vitro	[1][2]
Permeability	High	Caco-2 model	[1][2]
Caco-2 Efflux	None	Caco-2 model	[1][2]
Elimination Half-life	>4 hours	Rat	[1][2]
Time to Max. Concentration (T _{max})	>3 hours	Rat	[1][2]
Oral Bioavailability	>40%	Mouse, Rat, Dog	[1][2]

Experimental Protocols Soluble Guanylate Cyclase (sGC) Stimulation Assay

This protocol outlines a general procedure for determining the in vitro potency of **IWP-051** as an sGC stimulator.





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Fig. 2: Workflow for an in vitro sGC stimulation assay.

Methodology:

Reagent Preparation:

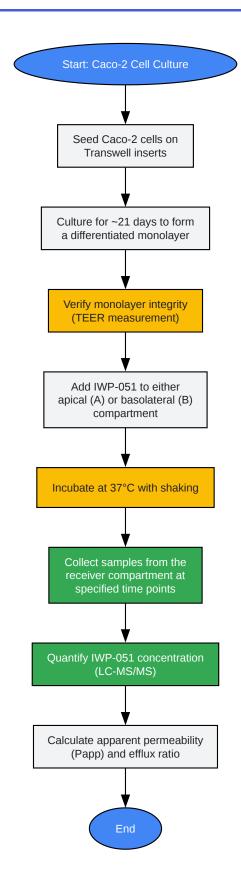


- Prepare a reaction buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing 2 mM MgCl₂, 0.5 mM
 GTP, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
- Prepare serial dilutions of IWP-051 in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.
- Prepare a solution of purified sGC enzyme.
- Assay Procedure:
 - In a microplate, add the IWP-051 dilutions.
 - Add the sGC enzyme solution to each well.
 - Initiate the reaction by adding the GTP-containing reaction buffer.
 - Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
- · Reaction Termination and Detection:
 - Stop the reaction by adding a solution of EDTA.
 - Quantify the amount of cGMP produced using a commercially available detection kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis:
 - Plot the cGMP concentration against the logarithm of the IWP-051 concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of **IWP-051** that produces 50% of the maximal response.

Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of **IWP-051** and to determine if it is a substrate for efflux transporters.





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Fig. 3: Workflow for a Caco-2 permeability assay.



Methodology:

- Cell Culture:
 - Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate into a polarized monolayer resembling the intestinal epithelium.
 [9]
- · Monolayer Integrity Test:
 - Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.[9][10] A TEER value above a certain threshold (e.g., ≥200 Ω·cm²) indicates a confluent and tight monolayer.[6]
- Permeability Assay (Apical to Basolateral A to B):
 - Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Add the IWP-051 solution (at a known concentration, e.g., 10 μM) to the apical (donor) compartment.[10]
 - Add fresh transport buffer to the basolateral (receiver) compartment.
 - Incubate the plate at 37°C, typically with gentle shaking.
 - At predetermined time points (e.g., 2 hours), take samples from the basolateral compartment.[10]
- Efflux Assay (Basolateral to Apical B to A):
 - Perform the assay in the reverse direction by adding IWP-051 to the basolateral (donor)
 compartment and sampling from the apical (receiver) compartment.
- Sample Analysis:
 - Analyze the concentration of IWP-051 in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).



- Data Calculation:
 - Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
 - Papp = (dQ/dt) / (A * C₀)
 - Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and Co is the initial concentration in the donor compartment.
 - Calculate the efflux ratio (ER):
 - ER = Papp (B to A) / Papp (A to B)
 - An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]

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